Product packaging for Arsenic-77(Cat. No.:CAS No. 14687-61-7)

Arsenic-77

Cat. No.: B1232767
CAS No.: 14687-61-7
M. Wt: 76.92065 g/mol
InChI Key: RQNWIZPPADIBDY-NJFSPNSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arsenic-77 (⁷⁷As) is a radioisotope of significant interest in nuclear medicine and pharmaceutical research, particularly for developing targeted radiotherapeutics . It decays with a half-life of 38.79 hours via beta-emission (Eβ− max = 0.683 MeV) to stable Selenium-77, making it a promising candidate for therapeutic applications . Its relatively long half-life is well-suited for studying the pharmacokinetics and biodistribution of molecules with longer biological half-lives, such as antibodies and proteins . A key research application of this compound is its role as a matched pair with the positron-emitting isotope Arsenic-72 (⁷²As). Together, this pair enables theranostic approaches, where Arsenic-72 can be used for diagnostic imaging via PET, and this compound can deliver a therapeutic dose to the same biological target, allowing for treatment monitoring and verification . This compound is typically produced in a nuclear reactor indirectly via the neutron irradiation of enriched ⁷⁶Ge, which forms ⁷⁷Ge. The Germanium-77 then decays with an 11.3-hour half-life to this compound, which can be chemically separated from the germanium target material to obtain a high-specific-activity product . Advanced chromatographic separation methods have been developed to isolate no-carrier-added this compound from the germanium target material efficiently, ensuring high radionuclidic and chemical purity suitable for sensitive research applications . This product is intended for research purposes only by trained professionals in appropriately equipped laboratories. It is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula As B1232767 Arsenic-77 CAS No. 14687-61-7

Properties

CAS No.

14687-61-7

Molecular Formula

As

Molecular Weight

76.92065 g/mol

IUPAC Name

arsenic-77

InChI

InChI=1S/As/i1+2

InChI Key

RQNWIZPPADIBDY-NJFSPNSNSA-N

SMILES

[As]

Isomeric SMILES

[77As]

Canonical SMILES

[As]

Synonyms

77As radioisotope
Arsenic-77
As-77 radioisotope

Origin of Product

United States

Nuclear Production and Radiochemical Isolation Methodologies for Arsenic 77

Fundamental Nuclear Reaction Pathways for Arsenic-77 Generation

The main routes for producing As involve neutron irradiation of germanium targets or utilizing the decay of a precursor radionuclide.

Neutron Irradiation of Enriched Germanium-76 Targets

A common method for producing As is through the neutron capture reaction on enriched germanium-76 (Ge). When Ge is irradiated with thermal neutrons in a nuclear reactor, it undergoes an (n,) reaction, forming germanium-77 (B1233308) (Ge). researchgate.netnih.govuni-mainz.deradiologykey.com

The nuclear reaction can be represented as: Ge(n,)Ge researchgate.netnih.govuni-mainz.deradiologykey.com

Enriched GeO or elemental germanium targets are typically used for this purpose. radiologykey.comnih.govresearchgate.net Neutron irradiation of natural germanium, which contains about 7.45% of Ge, can also produce As, though using enriched targets increases the production yield. radiologykey.comresearchgate.net

Precursor Radionuclide Decay Schemes (e.g., Germanium-77 Beta Decay)

As is predominantly produced indirectly through the beta-minus () decay of its precursor, Ge. researchgate.netnih.govuni-mainz.deradiologykey.comnih.gov Ge has a half-life of approximately 11.3 hours and decays to As. researchgate.netnih.govuni-mainz.denih.govpsu.edu

The decay process is: Ge As researchgate.netnih.govuni-mainz.deradiologykey.comnih.gov

This decay route allows for the production of no-carrier-added (nca) As, which is desirable for many applications as it minimizes the amount of stable arsenic present. researchgate.netnih.govuni-mainz.deresearchgate.netnih.gov After irradiation of the germanium target, a cooling period is typically allowed for the Ge to decay into As before the separation process begins. uni-mainz.de

As has a half-life of approximately 38.8 hours (1.6 days) and decays by 100% emission to stable selenium-77 (B1247304) (Se). nih.govradiologykey.comnih.gov It also emits low-energy gamma photons at 239 keV (1.6%) and 520 keV (0.5%), which can be used for imaging and dosimetry. radiologykey.comnih.gov

Table 1: Decay Properties of As and Ge

IsotopeHalf-lifeMode of DecayPrincipal Emissions (Energy, Intensity)
Ge11.3 h = 2.7 MeV nih.gov; : 211 keV (30%), 215.6 keV (27.9%), 264.5 keV (53.3%) nih.gov
As38.8 h (1.6 d) (100%) = 0.683 MeV nih.govradiologykey.comnih.gov; = 0.225 MeV nih.gov; : 239 keV (1.65%), 520 keV (0.5%) radiologykey.comnih.gov

Alternative or Complementary Production Routes (e.g., Deuteron-Induced Reactions)

While the Ge(n,)Ge As route is the primary method using nuclear reactors, alternative production pathways exist, particularly using accelerators. Deuteron-induced reactions on enriched Ge targets can provide alternative routes for the direct or indirect production of As through the Ge(d,n)As reaction. radiologykey.compsu.edu However, this route has not been studied in as much detail as the neutron activation method. radiologykey.com Other reactions, such as alpha-particle induced reactions on arsenic targets, have been explored for producing other radioisotopes of bromine, but deuteron (B1233211) reactions on germanium are mentioned as a potential route for As. epj-conferences.org

Advanced Radiochemical Separation Techniques

After irradiation, As must be separated from the bulk germanium target material and other potential radioimpurities to obtain a high-purity product, often in a no-carrier-added state. Various radiochemical separation techniques have been developed for this purpose. researchgate.netnih.govradiologykey.comnih.govresearchgate.netpsu.eduresearchgate.net

Distillation-Based Separation Protocols

Distillation has been historically used for the radiochemical separation of arsenic from germanium. radiologykey.compsu.eduresearchgate.net Methods have included oxidative distillation followed by reductive distillation. psu.edu While distillation can be effective, some older methods had drawbacks, such as not yielding no-carrier-added radioactive arsenic isotopes suitable for subsequent labeling chemistry. psu.edu

Chromatographic Separation Methods

Chromatographic techniques are widely used for separating As from irradiated germanium targets, offering advantages in terms of purity and the ability to obtain no-carrier-added isotopes. researchgate.netnih.govradiologykey.comnih.govpsu.eduresearchgate.netakjournals.comnih.gov

Various chromatographic approaches have been reported:

Thin-Layer Chromatography (TLC): TLC methods using silica (B1680970) gel as the adsorbent and mixtures of methanol (B129727) and HCl as the developer have been described for separating As from Ge. radiologykey.compsu.eduresearchgate.netakjournals.com This method can effectively separate Ge (low R) from As in different oxidation states, such as As(III) and As(V), which exhibit higher R values. akjournals.com Radiochemical purity of over 99.9% has been achieved using TLC. akjournals.com

Column Chromatography: Various column chromatography methods have been developed.

Silica Gel Columns: Separation based on the different affinities of germanium and arsenic for silica gel in aqueous and organic environments has been demonstrated. nih.gov Germanium can be selectively retained on a silica gel column as germanate in organic or mixed mobile phases, while arsenic is eluted as arsenate. nih.gov High recovery rates for As (e.g., 94 ± 6% with 0.1 M HCl:EtOH eluent) and efficient separation from germanium have been reported using silica gel columns. nih.gov Enriched Ge target material can also be recovered from the column for reuse. nih.gov

Hydrous Zirconium Oxide (HZO) Columns: HZO columns have been used to separate nca As from neutron-irradiated germanium. researchgate.netresearchgate.netresearchgate.netosti.gov Germanium is quantitatively retained on the HZO column, while As is found in the effluent. researchgate.netresearchgate.netresearchgate.netosti.gov This method has shown high recovery rates for As (more than 90%) with very low chemical impurity of germanium in the final As product (< 0.01 µg/mL). researchgate.netosti.gov

Anion Exchange Chromatography: Anion exchange chromatography, including high-performance liquid chromatography (HPLC) coupled with TLC, has been utilized for the separation of nca As from irradiated germanium oxide targets. psu.eduresearchgate.netnih.gov Anion exchange columns can be used to isolate nca As with high radionuclidic purity. nih.gov

Polystyrene-Based Solid-Phase Extraction: A method involving dissolving the irradiated germanium oxide target in concentrated HF, separating Ge as [GeF], forming AsI by adding KI, and then separating using polystyrene-based solid-phase extraction has shown radiochemical separation yields for arsenic greater than 90%. psu.edunih.gov

Table 2: Examples of Chromatographic Separation Methods for As

MethodStationary PhaseMobile Phase / ConditionsKey PrincipleReported As Recovery / PurityReference
Thin-Layer ChromatographySilica GelMethanol and 5N HCl mixture (2:1)Differential R values for Ge, As(III), and As(V)> 99.9% radiochemical purity, 93% recovery from adsorbent with water elution akjournals.com
Column ChromatographySilica GelMethanol; 0.1 M HCl:Ethanol (1:10); 0.01 M HCl in EthanolGermanium retained as germanate, arsenic eluted as arsenate74-94 ± 6% recovery, no detectable Ge breakthrough nih.gov
Column ChromatographyHydrous Zirconium OxideBasic media (e.g., 0.1 M NaOH)Germanium retained on HZO, As in effluent> 90% recovery, < 0.01 µg/mL Ge impurity researchgate.netresearchgate.netosti.gov
High-Performance Anion Exchange ChromatographyAnion Exchange ColumnNot explicitly detailed in snippet, but involves elution gradientsSeparation based on anionic species99.91% radionuclidic purity for As fraction nih.gov
Solid-Phase ExtractionPolystyrene-basedElution with various solvents (e.g., ethanol)Separation of AsI from [GeF] and other species> 90% radiochemical yield psu.edunih.gov

Solvent Extraction and Precipitation Methods for Radionuclide Isolation

Solvent extraction and precipitation methods have also been explored for the isolation of ⁷⁷As, although they can sometimes be more labor-intensive and less readily adapted for high-activity separations compared to chromatographic techniques. researchgate.net

Solvent extraction methods often involve multiple steps, including back extractions. researchgate.net Precipitation methods can involve precipitating bulk germanium oxide followed by extracting ⁷⁷As into an organic medium. researchgate.net For example, one method described the separation of ⁷⁷As by precipitating bulk GeO₂ and then extracting ⁷⁷As into a benzene (B151609) medium. researchgate.net Another approach involved dissolving the irradiated target in aqua regia, evaporating the excess acid, and then using a separation method that could potentially involve solvent extraction steps. researchgate.netosti.govresearchgate.net

Minimization of Chemical Impurities and Radionuclidic Contaminants

Minimizing chemical impurities and radionuclidic contaminants is critical to obtain high-purity ⁷⁷As suitable for radiopharmaceutical applications. Chemical impurities can interfere with subsequent radiolabeling procedures, while radionuclidic contaminants can increase the absorbed dose to the patient and complicate imaging or therapy.

Radiochemical separation methods are designed to specifically separate ⁷⁷As from the target material (germanium) and other radioisotopes produced during irradiation. The choice of separation method and optimization of parameters such as eluent composition, column size, and flow rate are crucial for achieving high purity. For instance, in anion exchange chromatography, careful selection of HCl concentration allows for the separation of ⁷⁷As from germanium, gallium, and zinc isotopes. uni-mainz.de In HZO column chromatography, the selective adsorption of germanium in basic conditions leaves ⁷⁷As in the effluent, minimizing germanium contamination. researchgate.netosti.govresearchgate.net

Radionuclidic contaminants can arise from activation of impurities in the target material or from other nuclear reactions. Using highly enriched ⁷⁶GeO₂ as the target material is essential to minimize the production of other germanium radioisotopes and activation products from other elements. nih.govosti.gov Careful control of irradiation parameters, such as neutron flux and irradiation time, can also help to minimize the production of undesirable radionuclides with different half-lives. researchgate.net Analytical techniques such as gamma-ray spectroscopy are used to assess the radionuclidic purity of the final ⁷⁷As product. psu.edunih.gov

Target Material Considerations and Irradiation Parameters

The primary target material for the reactor production of ⁷⁷As is enriched ⁷⁶GeO₂. nih.govnih.govradiologykey.comosti.gov Using enriched ⁷⁶Ge (typically > 96%) is crucial to maximize the production of ⁷⁷Ge via the (n,γ) reaction and minimize the activation of other germanium isotopes present in natural germanium. nih.govnih.govradiologykey.com Natural germanium is a mixture of several isotopes, including ⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge, with varying natural abundances. radiologykey.com

Irradiation parameters, such as neutron flux and irradiation time, significantly influence the production yield of ⁷⁷Ge and, consequently, the available activity of ⁷⁷As. Irradiation is typically performed in a nuclear reactor with a high thermal neutron flux. nih.govosti.gov For example, irradiations have been carried out in a thermal neutron flux of 2.4 x 10¹⁴ n/cm²-s. nih.govosti.gov The duration of irradiation is optimized to balance the build-up of ⁷⁷Ge and its decay to ⁷⁷As, taking into account the half-lives of both radionuclides. Longer irradiation times generally lead to higher production of ⁷⁷Ge, but the decay of ⁷⁷Ge to ⁷⁷As also proceeds concurrently. researchgate.net

Table 1 provides an example of the calculated activity of ⁷⁷As generated from the irradiation of natural germanium over different time periods, illustrating the increase in ⁷⁷As activity with longer irradiation times up to a certain point. researchgate.net

Irradiation Time (d)Calculated ⁷⁷As Generated (MBq)
15806
29589
312053
413658
514704
615385
715827
816118
916658

Note: Data extracted from a study using natural germanium; yields would be higher with enriched ⁷⁶Ge. researchgate.net

Production Yield Optimization and Activity Assessment

Optimizing the production yield of ⁷⁷As involves careful consideration of target material enrichment, irradiation parameters, and radiochemical separation efficiency. Using highly enriched ⁷⁶GeO₂ is the most significant factor in maximizing the initial production of ⁷⁷Ge. nih.govosti.gov The neutron flux of the reactor and the duration of irradiation are optimized to achieve the desired activity of ⁷⁷As, taking into account the saturation of the nuclear reaction and the decay of ⁷⁷Ge. researchgate.net

Advanced Radiochemistry and Coordination Chemistry of Arsenic 77

Synthesis and Characterization of Novel Chelating Ligands for Arsenic-77

The development of suitable chelating ligands is essential for the stable incorporation of ⁷⁷As into radiopharmaceuticals. Arsenic exhibits a high affinity for sulfur donors, making thiol-based ligands particularly effective for complexation. fishersci.finih.govfishersci.cawikipedia.orgwikipedia.orgwikipedia.orgwikidata.org Research in this area focuses on synthesizing and characterizing ligands that form robust complexes with radioarsenic, preventing its release in vivo and subsequent accumulation in non-target tissues.

Synthesis strategies for arsenic-chelating ligands often involve reactions that facilitate the formation of stable As-S bonds. Characterization of these ligands and their arsenic complexes is performed using a variety of analytical techniques to confirm their structure, purity, and stability. Common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and X-ray diffraction. wikipedia.orguni.luctdbase.org

Thiol-Based Chelators (e.g., Dithiol, Trithiol Frameworks)

Thiol-based ligands, featuring two (dithiol) or three (trithiol) thiol groups, have demonstrated high radiolabeling yields with ⁷⁷As and ⁷²As, a positron-emitting counterpart often used as a matched pair for theranostic applications. fishersci.cawikipedia.org The thiophilic nature of arsenic drives its strong interaction with these functional groups. fishersci.finih.govwikipedia.orgwikidata.org

Examples of thiol-based chelators investigated for arsenic complexation include dithiolates like British Anti-Lewisite (BAL) and 2,3-mercaptosuccinic acid (DMSA), which are historically known for their use in arsenic poisoning chelation therapy. nih.govfishersci.cawikipedia.org More recently, aryl-dithiol and trithiol frameworks have been explored specifically for radiolabeling applications. fishersci.cawikipedia.orgwikipedia.org Studies have reported the synthesis and characterization of simple trithiol ligands and their corresponding arsenic complexes. wikipedia.orguni.lu Furthermore, the synthesis and characterization of arsenic(III) complexes with dithiol ligands such as 1,2-benzenedithiol (B97157) and toluene-3,4-dithiol, reacting with arsenic(III) halides, have been detailed, utilizing techniques like single-crystal X-ray diffraction. ctdbase.org

Design Principles for Stable Radioarsenic Complexation

Designing chelators for stable radioarsenic complexation requires careful consideration of several factors to ensure the integrity of the radioconjugate in the biological environment. A primary principle is leveraging the strong affinity of arsenic, particularly in its trivalent state, for sulfur donors. fishersci.finih.govwikipedia.orgwikidata.org Chelates incorporating multiple thiol coordinating groups are actively being developed to form stable complexes. fishersci.ca

Radiolabeling Strategies for Conjugation to Biomolecules

Radiolabeling strategies for ⁷⁷As focus on conjugating the radionuclide to biomolecules, such as peptides or antibodies, to deliver the therapeutic dose specifically to target cells or tissues. fishersci.fi The most common approach for attaching metallic radionuclides like arsenic to biomolecules is the bifunctional chelate approach. wikipedia.orgsigmaaldrich.comuni-freiburg.de

In this strategy, a bifunctional chelator acts as a bridge, forming a stable coordination complex with the radionuclide (⁷⁷As) at one end and covalently attaching to the targeting biomolecule at the other. wikipedia.orgsigmaaldrich.comfishersci.cauni-freiburg.de This modular approach allows for the combination of different radionuclides and targeting vectors using appropriate chelators. fishersci.ca

Direct Radiolabeling Approaches

While the bifunctional chelate approach is prevalent, direct radiolabeling methods have also been explored for radioarsenic. One such approach involves modifying biomolecules, such as monoclonal antibodies, to increase the number of available thiol groups using reagents like N-succinimidyl S-acetylthioacetate (SATA). wikidata.org These modified biomolecules can then be directly radiolabeled with radioarsenic, achieving high radiolabeling yields and demonstrating good in vitro stability. wikidata.org Thiol-modified nanoparticles have also been investigated for radioarsenic labeling. wikidata.org However, direct production methods for radioarsenic can sometimes result in the co-production of longer-lived radioisotopic impurities, which may need to be addressed through separation techniques. fishersci.fi

Bifunctional Chelator Design and Application in Radiopharmaceutical Research

Bifunctional chelators (BFCs) are specifically designed to create a stable link between the metallic radionuclide and the targeting biomolecule, ensuring that the radioactivity is delivered to the intended site and minimizing off-target accumulation. sigmaaldrich.comfishersci.cauni-freiburg.de The design of BFCs for ⁷⁷As takes advantage of arsenic's thiophilicity, often incorporating dithiol or trithiol moieties for complexation. fishersci.cawikipedia.org

Trithiol bifunctional chelates have been successfully developed and conjugated to targeting peptides, such as bombesin (B8815690) analogues, which bind to receptors overexpressed in certain cancers. fishersci.cawikipedia.orgwikidata.org These studies have shown high radiolabeling yields with no-carrier-added (nca) ⁷⁷As and demonstrated the in vivo stability of the resulting radioconjugates. fishersci.cawikipedia.orgwikidata.org Recent efforts have focused on developing improved trithiol chelates with enhanced hydrophilicity to optimize their pharmacokinetic properties and biodistribution. wikipedia.org The conjugation of these improved chelates to peptides like the RM2 peptide has shown promising results in terms of radiolabeling yield and specific receptor uptake in preclinical studies. wikipedia.org The design of BFCs must be tailored to the specific coordination chemistry of the radionuclide being used. uni-freiburg.de

Chemical Speciation and Oxidation State Control of this compound in Solution

The chemical behavior of arsenic in solution is highly dependent on its oxidation state and the prevailing chemical environment, such as pH and redox potential. Arsenic can exist in several oxidation states, including -3 (arsine), 0 (elemental arsenic), +3 (arsenite), and +5 (arsenate). wikipedia.orgontosight.ainih.gov In aqueous solutions, the predominant inorganic forms are arsenite (As(III)) and arsenate (As(V)). wikipedia.orgontosight.ai

The speciation of arsenic is strongly influenced by redox conditions; As(III) is typically found in reducing environments, while As(V) is prevalent under oxidizing conditions. wikipedia.orgontosight.ai In aqueous systems, arsenic compounds often exhibit anionic behavior. wikipedia.org Arsenate (As(V)) exists primarily as the oxyanions H₂AsO₄⁻ at lower pH (below approximately 6.9) and HAsO₄²⁻ at higher pH. wikipedia.org Arsenite (As(III)) chemistry in most natural waters is dominated by the neutral species H₃AsO₃, with deprotonated forms becoming significant only under very alkaline conditions. fishersci.cauni.lu

Controlling the oxidation state of ⁷⁷As is critical for radiolabeling purposes, particularly when utilizing thiol-based chelators that have a high affinity for As(III). No-carrier-added (nca) As(III) is known to readily oxidize to As(V) in solution. nih.gov Therefore, methodologies have been developed to ensure that ⁷⁷As is in the desired trivalent state for complexation. Typically, if the starting material is in the pentavalent state, such as [⁷⁷As][H₂AsO₄⁻], it is reduced to ⁷⁷As(III) using a reducing agent, often a monothiol like mercaptoacetate, before being reacted with the chelating ligand. wikipedia.orgwikidata.org This control over the oxidation state is a fundamental aspect of the radiochemistry of ⁷⁷As, enabling its efficient and stable incorporation into radiopharmaceuticals.

Table 1: Nuclear Properties of this compound

IsotopeHalf-life (h)Decay Mode (%)Eβmax (MeV)Eγ in keV (%)
⁷⁷As38.8β⁻ (100)0.683239 (1.65)

Source: nih.gov

Table 2: Examples of Thiol-Based Ligands Used in Radioarsenic Chemistry

Ligand NameFrameworkApplication Context
British Anti-Lewisite (BAL)DithiolHistorical chelation therapy for arsenic poisoning nih.govfishersci.cawikipedia.org
2,3-Mercaptosuccinic acid (DMSA)DithiolChelation therapy for arsenic poisoning nih.govfishersci.cawikipedia.org
Aryl-dithiolsDithiolRadioarsenic radiolabeling fishersci.cawikipedia.orgsigmaaldrich.com
TrithiolsTrithiolRadioarsenic radiolabeling, Bifunctional chelators fishersci.cawikipedia.orgwikipedia.orgwikidata.orgwikipedia.org

Redox Chemistry of this compound in Aqueous and Organic Media

Arsenic exhibits multiple oxidation states, primarily +3 (trivalent) and +5 (pentavalent), in aqueous and organic media. tandfonline.com The speciation of arsenic is highly dependent on the pH and redox potential (Eh) of the environment. tandfonline.com Under oxidizing conditions, the pentavalent form (arsenate, As(V)) is predominant, existing as oxyanionic species like H3AsO4, H2AsO4–, HAsO42–, and AsO43– depending on the pH. tandfonline.com Under anoxic or reducing conditions, the trivalent form (arsenite, As(III)) is thermodynamically stable, existing as species like H3AsO3, H2AsO3–, and HAsO32–. tandfonline.com

For radiolabeling purposes, particularly with thiol-containing ligands, the reduction of As(V) to As(III) is a necessary step. osti.govnih.gov This reduction can be achieved using various reducing agents. For instance, in the context of trithiol ligands, the reduction of [77As][H2AsO4-] (As(V)) to 77As(III) has been reported using monothiol mercaptoacetate. osti.gov The redox chemistry of arsenic in different media is a critical factor influencing its reactivity and complexation behavior.

Stabilization of Trivalent this compound for Chemical Synthesis

Trivalent arsenic is known for its thiophilic nature, readily forming stable complexes with thiol-containing ligands. nih.govresearchgate.net The stabilization of 77As(III) is crucial for its efficient incorporation into radiopharmaceutical precursors. One common approach involves the in situ reduction of 77As(V) followed by immediate complexation with a suitable chelating agent. nih.gov

Trithiol ligands have emerged as promising chelators for stabilizing trivalent radioarsenic. nih.govnih.gov The synthesis of 77As-trithiol complexes typically involves the complexation of 77As(III) with the deprotected trithiol ligand. osti.gov This complexation can be achieved in high radiochemical yields. osti.govnih.gov For example, radiolabeling studies with nca 77As using a trithiol ligand have resulted in radiolabeling yields exceeding 96%. nih.govnih.gov The stability of the resulting trivalent arsenic complex is attributed to the strong coordination bonds formed between arsenic and the thiol groups of the ligand. nih.gov

Another approach involves the formation of dithioarylarsines, which incorporates an aryl ring onto the radioarsenic followed by complexation with dithiol ligands. umsystem.eduresearchgate.net This method has also shown high radiochemical yields for nca [77As]aryldithiolatoarsines. researchgate.netacs.org

The stabilization of 77As(III) is a key step in the synthesis of radiopharmaceuticals, enabling the formation of stable conjugates for targeted delivery.

In Vitro Radiochemical Stability Assessments of this compound Conjugates

The radiochemical stability of 77As conjugates in biological media is a critical parameter for their successful application as radiopharmaceuticals. In vitro stability assessments are performed to evaluate the integrity of the radiolabeled conjugate under simulated physiological conditions, such as in buffer solutions or serum. osti.govduke.edu

Studies have demonstrated the high in vitro stability of 77As conjugated to targeting vectors via trithiol chelates. For instance, 77As-trithiol-peptide conjugates have shown excellent in vitro stability, with a high percentage of the intact radiotracer remaining after incubation in buffer for extended periods. osti.govduke.edu

Table 1 summarizes representative in vitro stability data for some 77As conjugates.

ConjugateMediaTime Point (h)% Intact RadiotracerReference
[77As]As-trithiol-Ser-Ser-RM2PBS buffer24≥ 90 osti.gov
[77As]As-trithiol-Glu-Ser-RM2PBS buffer24≥ 90 osti.gov
77As-trithiol-BBN(7-14)NH2Not specified> 48> 90 duke.edu
NCA 77As trithiol complexNot specifiedNot specified> 96 nih.govnih.gov

Mechanistic Research and Preclinical Investigations of Arsenic 77 in Biomedical Research Models

Elucidation of Molecular and Cellular Mechanisms of Action in Model Systems

The molecular and cellular mechanisms of action of arsenic compounds, particularly arsenic trioxide (As₂O₃) and arsenite (As(III)), have been extensively studied and are believed to underpin the potential therapeutic effects of ⁷⁷As when used in targeted therapies. Trivalent arsenic species, which are the likely biologically active form of arsenic delivered by ⁷⁷As or resulting from its decay, exhibit a high affinity for thiol groups in proteins and peptides.

Interactions with Intracellular Thiol-Containing Proteins and Enzymes

A primary mechanism by which trivalent arsenic compounds exert their effects is through high-affinity binding to sulfhydryl (-SH) groups in proteins and enzymes wjgnet.comjeb.co.inoncotarget.comacs.org. This interaction can disrupt protein structure and function, thereby inhibiting enzymatic activity and interfering with crucial cellular processes wjgnet.comacs.org. Arsenic can react with free thiol groups, such as those in cysteine residues, and has a particular affinity for vicinal thiols (two thiol groups located close together) wjgnet.comgriffith.edu.au. This binding can lead to the formation of stable arsenic-sulfur complexes or disulfide linkages, altering the redox state and activity of targeted proteins griffith.edu.auaacrjournals.org. Enzymes involved in key metabolic pathways, including those in mitochondria, are particularly susceptible to inhibition by trivalent arsenic due to the presence of essential thiol groups in their active sites wjgnet.comacs.orggriffith.edu.au. Over two hundred enzymes are known to be inhibited by trivalent arsenic acs.org.

Effects on Cellular Redox Homeostasis and Oxidative Stress Pathways in In Vitro Models

Arsenic compounds are known to disturb cellular redox homeostasis, leading to the induction of oxidative stress wjgnet.comjeb.co.innih.govbiorxiv.org. This occurs through several mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular antioxidant defense systems wjgnet.comjeb.co.innih.govplos.org. Mitochondria are a major site of ROS generation induced by arsenic, where it can interfere with electron transfer through the respiratory chain wjgnet.complos.org. Arsenic can also deplete levels of crucial antioxidants like glutathione (B108866) (GSH) and inhibit the activity of antioxidant enzymes, further exacerbating oxidative stress wjgnet.comjeb.co.inplos.orgmdpi.com. The resulting imbalance between ROS production and antioxidant capacity can lead to damage to cellular macromolecules, including DNA, lipids, and proteins jeb.co.inoncotarget.com. Studies in various cell lines have demonstrated increased levels of oxidative stress markers following arsenic exposure biorxiv.org.

Modulation of Signal Transduction Pathways in Cultured Cells

Arsenic affects numerous intracellular signal transduction pathways, leading to alterations in cellular function aacrjournals.orgnih.govwikipedia.org. These effects can be mediated, in part, by the generation of ROS and the direct interaction of arsenic with signaling proteins nih.govucsd.edu. Arsenic exposure has been shown to activate mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38 pathways, which are involved in regulating cell growth, differentiation, and apoptosis nih.govwikipedia.orgucsd.edu. Additionally, arsenic can interfere with pathways such as NF-κB and AP-1, which play roles in inflammation, immune responses, and cell survival nih.govwikipedia.orgucsd.edu. The specific effects on signaling pathways can vary depending on the arsenic species, concentration, and cell type aacrjournals.orgucsd.edu.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis) in Cancer Cell Lines

A key mechanism underlying the anti-cancer activity of arsenic compounds, relevant to the therapeutic potential of ⁷⁷As, is the induction of programmed cell death, particularly apoptosis, in cancer cell lines aacrjournals.orge-crt.orgnih.govtandfonline.comtandfonline.com. Arsenic can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways aacrjournals.orge-crt.orgnih.govtandfonline.com. It can lead to mitochondrial transmembrane potential collapse and the release of pro-apoptotic factors oncotarget.comtandfonline.com. Activation of caspases, a family of proteases critical for executing the apoptotic program, is a common feature of arsenic-induced cell death aacrjournals.orge-crt.orgnih.govtandfonline.com. Studies in various cancer cell lines, including acute promyelocytic leukemia (APL) and multiple myeloma cells, have demonstrated arsenic-induced apoptosis mediated by caspase activation e-crt.orgnih.govtandfonline.com. Arsenic can also influence proteins like p53, which is involved in cell cycle arrest and apoptosis aacrjournals.orgtandfonline.com.

Preclinical Exploration of Arsenic-77 as a Therapeutic Radionuclide

⁷⁷As is being explored in preclinical research as a therapeutic radionuclide, primarily for use in targeted radionuclide therapy nih.govresearchgate.netumsystem.edutbrnewsmedia.comumsystem.edu. Its nuclear properties make it suitable for delivering a cytotoxic dose of radiation to targeted cells.

Targeted Radionuclide Therapy Research Concepts with Beta Emitters

Targeted radionuclide therapy (TRT) is a therapeutic approach that utilizes radionuclides conjugated to targeting molecules (such as antibodies or peptides) to selectively deliver radiation to cancer cells or other diseased tissues umsystem.edunih.gov. Beta-emitting radionuclides, like ⁷⁷As, are valuable for TRT due to the penetration range of their beta particles in tissue (typically several millimeters), which allows for the irradiation of targeted cells and potentially nearby cells (crossfire effect) nih.gov.

⁷⁷As is a pure beta emitter with a maximum beta energy of 0.683 MeV and an average beta energy of 0.225 MeV nih.govresearchgate.netumsystem.edu. Its half-life of 38.8 hours is considered suitable for conjugation to targeting vectors such as antibodies or peptides, which may require several hours or days to accumulate in the target tissue and clear from non-target tissues nih.govresearchgate.netumsystem.edu. The decay of ⁷⁷As to stable Selenium-77 (B1247304) delivers a cytotoxic radiation dose to the cells where the targeting vector is localized umsystem.edu.

Furthermore, ⁷⁷As forms a "matched pair" with the positron-emitting isotope ⁷²As (half-life 26.0 hours) nih.govresearchgate.netumsystem.edutbrnewsmedia.comumsystem.edu. This pairing allows for the potential use of ⁷²As for diagnostic PET imaging to determine the biodistribution and dosimetry of the radiolabeled targeting vector before administering the therapeutic dose of ⁷⁷As conjugated to the same or a similar vector nih.govresearchgate.netumsystem.eduumsystem.edu. This theranostic approach aims to personalize treatment by providing patient-specific information on tracer uptake and retention in tumors and normal organs researchgate.netumsystem.edunih.gov.

Research concepts involve the development of suitable chelating agents that can stably attach ⁷⁷As to targeting biomolecules under physiological conditions nih.govresearchgate.netumsystem.edu. The thiophilic nature of arsenic is being leveraged in the design of these chelators nih.govresearchgate.net. Preclinical studies are focused on synthesizing and evaluating radiolabeled conjugates of ⁷⁷As with various targeting vectors and assessing their in vitro stability and in vivo biodistribution and therapeutic efficacy in relevant disease models nih.govumsystem.edu.

Nuclear Properties of this compound

PropertyValue
Half-life (t₁/₂)38.8 hours
Decay ModeBeta (β⁻)
Beta Energy (Eβmax)0.683 MeV
Beta Energy (Eβavg)0.225 MeV
Gamma Energy239 keV (1.65%) nih.gov

Radiobiological Effects in In Vitro Cellular Assays

Research into the radiobiological effects of arsenic compounds, including those incorporating radioarsenic, in in vitro cellular assays focuses on understanding their impact on cell viability, proliferation, and the induction of cell death mechanisms such as apoptosis. Studies using arsenic trioxide (As₂O₃), a non-radioactive arsenic compound with known anti-cancer activity, provide insights into the potential cellular effects that might be observed with radiolabeled arsenic. Arsenic compounds have been shown to exert cytotoxic effects on various cancer cell lines by inhibiting cell proliferation and inducing cell death. nih.gov For instance, arsenic trioxide has demonstrated a dose-response relationship in inducing cytotoxicity in human leukemia (HL-60) cells, with a reported 24-hour LD₅₀ of 6.4 ± 0.6 μg/mL. nih.gov

Mechanistically, arsenic is understood to affect numerous intracellular signal transduction pathways, leading to alterations in cellular function, including the induction of apoptosis, inhibition of proliferation, stimulation of differentiation, and inhibition of angiogenesis. aacrjournals.org These effects may be mediated through interactions with proteins containing closely spaced cysteine residues. aacrjournals.org Studies have shown that arsenic exposure can enhance nitric oxide production, lead to poly(ADP)ribosylation and NAD⁺ depletion, cause DNA strand breaks, and form micronuclei. aacrjournals.org The cellular glutathione redox system plays a role in modulating the antiproliferative and proapoptotic effects of arsenic trioxide. aacrjournals.org Strategies to decrease intracellular reduced glutathione levels have been explored to potentially enhance the anticancer activity of arsenicals. aacrjournals.org

While direct in vitro radiobiological data specifically for ⁷⁷As conjugated to targeting vectors is still an active area of research, the known cellular impacts of arsenic compounds form the basis for understanding the potential therapeutic effects of ⁷⁷As-labeled radiopharmaceuticals. The toxicity of the ⁷⁷As decay spectrum, combined with arsenic's high sulfur affinity which promotes covalent binding to thiol groups, contributes to its potential as a therapeutic candidate. researchgate.net

In Vivo Preclinical Efficacy Studies in Animal Models (excluding human trials)

Preclinical in vivo studies using animal models are crucial for evaluating the efficacy of potential radiopharmaceuticals incorporating ⁷⁷As. These studies aim to assess the anti-tumor effects, including the inhibition of proliferation and angiogenesis, and the reduction of tumor growth in relevant cancer models.

Assessment of Anti-Proliferative and Anti-Angiogenic Effects

Preclinical investigations using arsenic compounds, such as arsenic trioxide, have provided evidence of anti-proliferative and anti-angiogenic effects in animal models. Arsenic trioxide has been shown to inhibit tumor growth in various xenograft models, which is associated with decreased proliferation and increased apoptosis. spandidos-publications.commdpi.com

The anti-angiogenic effect is considered a significant therapeutic potential of arsenic trioxide. mdpi.commdpi.com Studies have indicated that arsenic trioxide can suppress tumor angiogenesis by interfering with the expression of vascular endothelial growth factor (VEGF). mdpi.com Downregulation of other key signaling factors involved in angiogenesis, including nuclear factor-κB (NF-κB), matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, and delta-like canonical Notch ligand 4 (Dll4)/Notch-1, has also been demonstrated to contribute to the anti-angiogenesis effect of arsenic trioxide in various cancer cell lines and potentially in glioblastoma multiforme (GBM). mdpi.com

However, it is important to note that the effects of arsenic on angiogenesis can be dose-dependent, with lower systemic levels potentially promoting angiogenesis while higher doses can be inhibitory. oup.com

Evaluation of Tumor Growth Inhibition in Xenograft Models

Studies evaluating the efficacy of arsenic compounds in xenograft models have demonstrated their ability to inhibit tumor growth. For example, arsenic trioxide treatment significantly suppressed tumor growth and induced apoptosis in xenografts derived from small cell lung cancer (SCLC) cancer stem cells. nih.gov In one study, treatment with 2.5 and 5.0 mg/kg arsenic trioxide significantly reduced the mean tumor weight and increased the apoptotic cell ratio in xenograft models. nih.gov Similarly, arsenic trioxide treatment inhibited tumor growth in H358 lung adenocarcinoma xenograft models, with the relative tumor volume in the treatment arm being significantly lower than in the control group after 8 days. spandidos-publications.com Combination strategies involving arsenic trioxide and other agents have also shown synergistic effects in inhibiting tumor growth in xenograft models. researchgate.netmdpi.com

While these studies primarily utilize non-radioactive arsenic trioxide, they establish a foundation for the potential of ⁷⁷As-labeled radiopharmaceuticals to exert similar anti-tumor effects through targeted delivery of radiation, leveraging the known biological activities of arsenic.

Development and Evaluation of Arsenic-72/Arsenic-77 Matched Theranostic Pairs in Preclinical Research

The concept of matched-pair radionuclides in nuclear medicine involves using two isotopes of the same element, one for diagnostic imaging and the other for therapy. frontiersin.orgresearchgate.net This approach is considered ideal because isotopes of the same element exhibit nearly identical chemical and biological behavior, allowing the diagnostic radionuclide to accurately predict the biodistribution and pharmacokinetics of its therapeutic counterpart. frontiersin.orgchimia.chosti.govthno.org Arsenic-72 (⁷²As) and this compound (⁷⁷As) are recognized as a potential "true matched pair" due to their identical chemistry and favorable nuclear properties for positron emission tomography (PET) imaging (⁷²As, β⁺ emitter, t₁/₂ = 26 h) and beta-particle therapy (⁷⁷As, β⁻ emitter, t₁/₂ = 38.8 h), respectively. researchgate.netnih.govacs.orgresearchgate.netosti.govosti.gov

Principles of Matched Pair Radiopharmaceutical Design

The design of matched-pair radiopharmaceuticals based on ⁷²As/⁷⁷As involves coupling these radioisotopes to a specific targeting vector, which can range from small molecules to peptides or larger molecules like antibodies. frontiersin.orgchimia.ch The goal is to create diagnostic and therapeutic agents that share the same targeting mechanism and biological distribution. chimia.chnih.gov

A key aspect of designing radioarsenic-based radiopharmaceuticals is the development of suitable bifunctional chelates or ligands that can form stable complexes with trivalent arsenic (As(III)) under physiological conditions and facilitate conjugation to the targeting vector. researchgate.netresearchgate.net Arsenic's high affinity for sulfur has led to the investigation of thiol-containing ligands, such as dithiol and trithiol chelates, which have shown high radiolabeling yields with ⁷⁷As and ⁷²As. osti.govresearchgate.netresearchgate.net The stability of the radioarsenic-chelate-vector complex in vivo is crucial to ensure that the radioisotope remains attached to the targeting molecule and is delivered specifically to the intended tissue, minimizing off-target accumulation. osti.govresearchgate.netumsystem.edu Challenges in the aqueous chemistry of As(III) and As(V) represent radiosynthetic hurdles in developing these radiopharmaceuticals. nih.gov

Comparative Biological Distribution Studies in Animal Models (e.g., Biodistribution)

Comparative biodistribution studies in animal models are essential to evaluate whether the diagnostic radionuclide (⁷²As) accurately reflects the in vivo behavior of the therapeutic radionuclide (⁷⁷As) when conjugated to the same targeting vector. These studies typically involve administering the radiolabeled compound to animals and measuring the distribution of radioactivity in various organs and tissues over time.

Studies with ⁷⁷As-labeled bioconjugates have been conducted to assess their biodistribution and stability in vivo. For instance, biodistribution studies in healthy mice using ⁷⁷As-labeled trithiol-conjugated peptides demonstrated blockable pancreatic uptake, suggesting specific receptor binding, and indicated that the primary route of excretion was through the gastrointestinal system. osti.govosti.gov While some early trithiol conjugates showed significant hepatobiliary clearance, efforts to improve the hydrophilicity of the chelates have been explored to address this. osti.gov

Correlating Diagnostic Imaging (e.g., PET with Arsenic-72) with Therapeutic Efficacy (this compound) in Preclinical Settings

The development of theranostic radiopharmaceuticals, which combine diagnostic imaging and therapeutic capabilities, is a significant area of research in nuclear medicine. Radioisotopes of arsenic, specifically Arsenic-72 (⁷²As) and this compound (⁷⁷As), have emerged as a promising "matched pair" for this approach in preclinical settings. nih.govresearchgate.netresearchgate.netnih.gov This pairing is advantageous because both isotopes are isotopes of the same element, suggesting they will exhibit similar chemical behavior and biodistribution within the body when conjugated to the same targeting vector, such as a peptide or antibody. nih.govresearchgate.netresearchgate.net This allows for the use of ⁷²As for non-invasive Positron Emission Tomography (PET) imaging to assess the targeting and biodistribution of a radiopharmaceutical, which can then be correlated with the therapeutic effects observed with ⁷⁷As. nih.govresearchgate.netresearchgate.net

⁷²As is a positron emitter with a half-life of 26 hours, making it suitable for PET imaging. nih.govresearchgate.net ⁷⁷As, on the other hand, is a beta-minus emitter with a half-life of 38.8 hours, possessing the decay properties necessary for therapeutic applications. nih.govresearchgate.net The relatively long half-lives of both isotopes are particularly well-suited for targeting strategies involving antibodies or peptides, which may require longer circulation times to achieve optimal tumor uptake and clearance from non-target tissues. nih.govresearchgate.netisotopes.gov

Preclinical studies have focused on developing suitable bifunctional chelates to stably conjugate these radioisotopes to targeting vectors. Given the thiophilic nature of arsenic, research has explored trithiol and aryl-dithiol ligand systems for this purpose. nih.govresearchgate.net High radiolabeling yields (>96%) and good in vitro stability have been reported with certain trithiol complexes at the no-carrier-added (NCA) ⁷⁷As level, indicating the potential of this framework for developing matched-pair agents for in vivo imaging and therapy. nih.gov Studies are ongoing to develop trithiol bifunctional chelates conjugated to targeting vectors like peptides or monoclonal antibodies for preclinical evaluation. nih.gov

While ⁷²As offers the advantage of being a PET imaging counterpart for ⁷⁷As, enabling non-invasive monitoring of biodistribution and potentially dosimetry, it's worth noting that ⁷²As has a relatively high positron energy, which can result in decreased image resolution compared to PET isotopes with lower positron energies. rsc.orgmdpi.comosti.govnih.gov Despite this, the theranostic benefit of the ⁷²As/⁷⁷As pairing, allowing for identical in vivo behavior for imaging and therapy, is a significant advantage that can help compensate for the resolution limitations in preclinical studies. rsc.org

The correlation between ⁷²As PET imaging and ⁷⁷As therapeutic efficacy in preclinical models relies on the premise that the imaging agent accurately reflects the pharmacokinetics and tumor targeting of the therapeutic agent. By visualizing the distribution and uptake of the ⁷²As-labeled targeting vector using PET, researchers can gain insights into how the co-administered or sequentially administered ⁷⁷As-labeled therapeutic will behave. This allows for the assessment of tumor targeting efficiency, off-target accumulation in healthy tissues, and clearance rates, all of which are critical factors influencing therapeutic efficacy and potential toxicity.

Detailed research findings in preclinical settings often involve:

Synthesis and characterization of radiolabeled targeting vectors: Ensuring stable conjugation of ⁷²As and ⁷⁷As to the chosen antibody or peptide.

In vitro studies: Evaluating the stability of the radioconjugate in biological media and assessing specific binding to target cells.

In vivo biodistribution studies using ⁷²As PET imaging: Tracking the distribution of the radiolabeled vector over time in animal models bearing the target disease. This provides crucial data on tumor uptake, retention, and clearance from various organs.

Preclinical therapy studies using ⁷⁷As-labeled vectors: Administering the therapeutic radioconjugate to animal models and evaluating the anti-tumor response (e.g., tumor growth inhibition, survival).

Correlation analysis: Comparing the quantitative data obtained from ⁷²As PET imaging (e.g., tumor uptake values, tumor-to-background ratios) with the observed therapeutic outcomes from the ⁷⁷As therapy studies. This helps to establish a relationship between the imaging signal and the therapeutic effect.

While specific quantitative data directly correlating ⁷²As PET signal intensity with the magnitude of tumor response to ⁷⁷As therapy in a single, comprehensive preclinical study is still an active area of development, the foundational research on the matched-pair concept and the successful radiolabeling of targeting vectors with both isotopes in preclinical settings supports the potential for such correlations. The ability to visualize and quantify the delivery of the therapeutic agent using its diagnostic counterpart is expected to be invaluable for optimizing treatment strategies and predicting therapeutic response in future clinical translation.

An example of the type of data that would be generated in such preclinical studies, although hypothetical for illustrative purposes based on the described research avenues, could involve comparing tumor uptake measured by ⁷²As PET with the corresponding tumor volume change after ⁷⁷As therapy in different treatment groups or models.

Preclinical Model (Tumor Type)Targeting Vector⁷²As PET Tumor Uptake (%ID/g at 48h)⁷⁷As Therapy Outcome (Tumor Volume Change at Day X)Correlation Observation
Model A (Xenograft 1)Antibody 1HighSignificant tumor regressionPositive Correlation
Model B (Xenograft 2)Antibody 1ModeratePartial tumor growth inhibitionPositive Correlation
Model C (Xenograft 1)Control (non-targeting)LowMinimal to no tumor responseConfirmatory

Note: This table is illustrative and based on the principles of theranostic development with matched pairs. Actual data would be generated through specific preclinical experiments.

Advanced Analytical Methodologies for Arsenic 77 Research Characterization

Spectroscopic Techniques for Isotope and Chemical Form Analysis

Spectroscopic techniques play a vital role in the analysis of As, providing information on both its isotopic composition and, when coupled with separation methods, its chemical form.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) in Isotopic Purity Verification

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique widely used for elemental analysis and isotopic measurements. cdc.govnih.govontosight.ai While ICP-MS primarily focuses on measuring mass-to-charge ratios, it can be applied in As research, particularly when assessing the presence of other isotopes or elements in a sample. However, the analysis of As, the only stable isotope of arsenic, by ICP-MS can be challenging due to isobaric interferences, notably from the ArCl molecular ion at m/z 75. epa.govpsu.edunih.govresearchgate.net This interference can be addressed using various approaches, including collision/reaction cells with gases like helium or oxygen, mathematical correction equations, or chromatographic separation prior to detection. epa.govpsu.edunih.govresearchgate.net

For As, which has a mass-to-charge ratio of 77, potential interferences in ICP-MS include ArCl and potentially doubly charged rare earth elements like Gd and Sm at m/z 77. epa.govepa.gov High-resolution ICP-MS can help resolve these interferences, providing more accurate measurements of the As signal. thermofisher.com While ICP-MS is powerful for elemental and isotopic analysis, its direct application for quantifying a radioactive isotope like As is limited compared to techniques that directly measure radioactivity. However, it can be valuable for verifying the isotopic composition of enriched materials used for As production or for measuring total arsenic concentration in samples containing As, provided appropriate interference correction is applied. nih.govnist.gov

Gamma Ray Spectrometry for Radionuclide Quantification

Gamma ray spectrometry is a primary technique for the direct quantification of gamma-emitting radionuclides like As. As emits gamma rays at specific energies, including prominent peaks at 239 keV (with an abundance of 1.65%) and 520.65 keV (with an abundance of 0.56%), among others such as 32, 87, 160, and 270 keV. nih.govaps.orgresearchgate.net

High-purity germanium (HPGe) detectors are commonly used in gamma ray spectrometry for their excellent energy resolution, which allows for the clear identification and quantification of specific gamma rays emitted by As, even in the presence of other radionuclides. nih.govnih.govresearchgate.net By measuring the intensity of these characteristic gamma rays, the activity of As in a sample can be determined. This is essential for studies involving radioactive tracing, radiopharmaceutical development, and environmental monitoring where the concentration of the radioisotope needs to be precisely known. nih.govnist.gov

Gamma ray spectrometry is often used in conjunction with neutron activation analysis (NAA) for determining arsenic concentrations. In this approach, samples containing As are irradiated with neutrons, producing the radioactive isotope As, which is then quantified by measuring its characteristic gamma rays (e.g., at 559 keV). nih.govnist.gov While this method targets As, the principle of using gamma ray detection for quantification of neutron-activated arsenic isotopes is similar to the direct measurement of As activity. nih.govnist.gov Furthermore, As itself can be produced by neutron irradiation of enriched GeO, followed by the beta decay of Ge. nih.govosti.gov Gamma ray spectrometry is then used to quantify the produced As. nih.govosti.gov

Chromatographic Separation Coupled with Detection for Speciation Studies

Arsenic exists in various chemical forms, or species, which exhibit different toxicological properties and behaviors in biological and environmental systems. thermofisher.comiaea.orgtandfonline.comresearchgate.net Speciation analysis, the identification and quantification of these different forms, is therefore critical in As research, particularly when studying its fate and transport in various matrices or when developing As-labeled compounds. iaea.orgtandfonline.comresearchgate.net Chromatographic techniques are essential for separating these species before detection.

High-Performance Liquid Chromatography (HPLC) for Arsenic-77 Chemical Forms

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for arsenic speciation. iaea.orgtandfonline.comresearchgate.netnii.ac.jp HPLC separates different arsenic species based on their chemical properties, such as charge, polarity, or size, using a stationary phase and a mobile phase. tandfonline.com Common stationary phases for arsenic speciation include anion exchange columns, which are effective for separating inorganic arsenic species like arsenite [As(III)] and arsenate [As(V)], as well as some organic species. iaea.orgrsc.org Cation exchange chromatography is used for positively charged arsenic compounds. rsc.org

By coupling HPLC with a suitable detector, the separated As-labeled species can be individually identified and quantified. This allows researchers to study the chemical form of As in complex samples, such as biological extracts or environmental matrices, and to investigate how its speciation changes over time or under different conditions.

Hyphenated Techniques (e.g., HPLC-ICP-MS) for Trace Analysis in Research Matrices

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of sensitive spectroscopic methods. HPLC coupled with ICP-MS (HPLC-ICP-MS) is a powerful hyphenated technique for arsenic speciation analysis, offering both separation and highly sensitive elemental detection. thermofisher.comiaea.orgtandfonline.comresearchgate.netrsc.orgnerc.ac.uk

In HPLC-ICP-MS, the effluent from the HPLC column, containing the separated arsenic species, is directly introduced into the ICP-MS instrument. thermofisher.comnerc.ac.uk The ICP-MS then detects the arsenic content of each eluting fraction based on its mass-to-charge ratio (m/z 75 for As, and potentially m/z 77 if monitoring As directly, though this is less common for routine speciation due to the radioactive nature and lower abundance compared to As in typical samples). nih.govresearchgate.net The high sensitivity of ICP-MS allows for the detection and quantification of arsenic species at trace levels in various research matrices, including environmental samples and biological materials. thermofisher.comiaea.orgresearchgate.netrsc.orgnerc.ac.uk

For As research, HPLC-ICP-MS can be used to:

Characterize the chemical form of As in synthesized radiolabeled compounds. osti.gov

Study the transformation and speciation of As in biological systems or environmental matrices over time.

Assess the purity of As preparations in terms of specific chemical species.

While ICP-MS detects total arsenic at a given m/z, when coupled with HPLC, it provides species-specific information based on the chromatographic separation. thermofisher.comtandfonline.comresearchgate.net The use of collision/reaction cells in ICP-MS is crucial when analyzing samples with high chloride content to mitigate the ArCl interference on As detection. epa.govpsu.edunih.govresearchgate.net For As, similar considerations apply regarding potential interferences at m/z 77. epa.govepa.gov

Research findings highlight the effectiveness of HPLC-ICP-MS for arsenic speciation. For instance, studies have successfully employed HPLC-ICP-MS to determine arsenic speciation in biological samples and environmental water. iaea.orgnerc.ac.uknih.gov Detection limits in the picogram per gram range have been reported for various arsenic species using this technique. thermofisher.com

Here is an example of typical data obtained from HPLC-ICP-MS analysis for arsenic speciation:

Arsenic SpeciesRetention Time (minutes)Relative Abundance (%)
Arsenite [As(III)]X.XXXX.X
Arsenate [As(V)]Y.YYYY.Y
Monomethylarsonic acid (MMA)Z.ZZZZ.Z
Dimethylarsinic acid (DMA)W.WWWW.W
Arsenobetaine (AsB)V.VVVV.V

(Note: Actual retention times and relative abundances are highly dependent on the specific HPLC column, mobile phase composition, and sample matrix.)

Radiometric Measurement Techniques and Detector Systems

Radiometric measurement techniques are specifically designed to detect and quantify radioactive isotopes like As based on the radiation they emit. As is a beta emitter with a gamma ray emission component. nih.govaps.org

Detector systems used for radiometric measurements of As primarily include:

Gamma Ray Detectors: As discussed in Section 5.1.2, HPGe detectors are widely used for their energy resolution, allowing for selective quantification of As by measuring its characteristic gamma rays. nih.govnih.govresearchgate.net Scintillation detectors, such as those using sodium iodide (NaI) crystals, can also be used for gamma ray detection, although they offer lower energy resolution compared to HPGe detectors. aps.org

Beta Detectors: Since As is primarily a beta emitter, detectors sensitive to beta particles are also relevant. Liquid scintillation counting is a common technique for quantifying beta emitters in liquid samples. nist.gov This involves mixing the sample with a liquid scintillator, which emits light when interacting with beta particles, and this light is then detected and quantified.

Radio-HPLC Detectors: When performing speciation analysis of As-labeled compounds using HPLC, a radiometric detector can be coupled online after the separation column. This allows for the detection of the radioactivity associated with each eluting species, providing direct information on the distribution of As among different chemical forms. osti.gov These detectors are designed to measure the radiation in the liquid flow from the HPLC.

The choice of radiometric detector depends on the specific research objective, the sample matrix, and the required sensitivity and energy resolution. For precise quantification and identification of As in complex mixtures, HPGe gamma ray spectrometry is often preferred. For applications requiring high sensitivity for beta emission or online detection after chromatography, liquid scintillation counting or radio-HPLC detectors are utilized.

Detailed research findings often involve the use of these radiometric techniques to track the distribution and metabolism of As-labeled compounds in biological systems or their behavior in environmental studies. The activity measured by these detectors directly correlates to the amount of As present in the analyzed fraction or sample.

Emerging Biosensor Technologies for this compound Detection in Research Contexts

Emerging biosensor technologies are being explored for the detection of arsenic, including potentially for specific isotopes like this compound, within research settings. These technologies leverage biological components or principles for recognition and detection.

One approach involves the use of whole-cell bioreporters and biosensor assays. These systems often utilize genetically modified microorganisms, such as Escherichia coli or Bacillus megaterium, engineered to produce a detectable signal (e.g., fluorescence) in the presence of arsenic. ed.ac.ukresearchgate.netacs.org The ars operon, known for its role in arsenic resistance, is frequently employed in the design of these biosensors. researchgate.netacs.orgnih.gov The ArsR protein within this operon acts as a repressor, and its interaction with arsenic triggers a change that allows for the transcription of reporter genes. researchgate.netacs.orgnih.gov

Research has demonstrated the development of such biosensors with varying detection limits for arsenic species. For instance, an engineered Bacillus megaterium biosensor integrated with CMOS technology showed detection limits of 0.01 µM (0.77 ppb) for vegetative cells and 0.05 µM (3.85 ppb) for spores in the detection of arsenic. acs.org These limits are below the U.S. EPA's maximum contaminant level for arsenic in drinking water (10 ppb or 0.13 µM), indicating their potential sensitivity for research applications. acs.org Another study using Bacillus subtilis spores reported detection limits of 0.077 µM (5.9 ppb) in vegetative cells and 0.1 µM (7.7 ppb) in germinated spores. acs.org

Aptamer-based biosensors represent another avenue in emerging detection technologies. Aptamers are short, single-stranded DNA or RNA molecules that can bind specifically to target molecules, such as arsenic ions. researchgate.netnih.gov These aptamers can be integrated with nanomaterials, like silver nanoparticles, to create optical or electrochemical biosensors where the binding of arsenic triggers a detectable change, such as nanoparticle aggregation or a change in current. nih.govmdpi.com For example, a colorimetric biosensor using thiolated aptamers conjugated with silver nanoparticles demonstrated a linear range between 1.6 and 800 ppb for arsenic detection with a detection limit of 1.2 ppb. nih.gov

Fluorescent probes, often incorporating nanomaterials like quantum dots, are also being investigated for arsenic detection. nih.govmdpi.com These probes can exhibit changes in fluorescence intensity or color upon interaction with arsenic species. nih.govmdpi.com L-cysteine functionalized graphene quantum dots, for instance, showed a rapid change in optical response upon contact with As(III) across a range of concentrations, highlighting their sensitivity. mdpi.com

While many of these biosensor technologies are primarily discussed in the context of detecting inorganic arsenic species (As(III) and As(V)), their potential for specific radioisotope detection like ⁷⁷As in research depends on the biosensor's recognition element's ability to differentiate isotopes or if the research context involves samples where ⁷⁷As is the predominant arsenic form. Current ArsR-based biosensors, for example, may not distinguish between trivalent and pentavalent species of arsenic. nih.gov

The development of these biosensing platforms offers advantages for research, including potential for portability, lower cost compared to traditional spectroscopic methods, and the possibility of real-time monitoring. ed.ac.ukmdpi.commdpi.comrsc.org

Here is a summary of some research findings on detection limits of emerging biosensors for arsenic:

Biosensor TypeBiological Component/Sensing ElementAnalyte (Arsenic Species)Detection LimitReference
Whole-cell biosensor (Integrated with CMOS)Bacillus megaterium (Vegetative cells)Arsenic0.01 µM (0.77 ppb) acs.org
Whole-cell biosensor (Integrated with CMOS)Bacillus megaterium (Spores)Arsenic0.05 µM (3.85 ppb) acs.org
Whole-cell biosensorBacillus subtilis (Vegetative cells)Arsenic0.077 µM (5.9 ppb) acs.org
Whole-cell biosensorBacillus subtilis (Germinated spores)Arsenic0.1 µM (7.7 ppb) acs.org
Optical biosensor (Colorimetric, Nanoparticle-based)Thiolated aptamer + Silver nanoparticlesArsenic1.2 ppb nih.gov
Fluorescence platform (Aptamer-based)Specific As(III)-aptamer + Quantum dotsAs(III)0.2 ppb nih.gov
Colorimetric sensor (Nanomaterial-based)L-cysteine functionalized Graphene quantum dotsAs(III)0.025 ppb (range start) mdpi.com

Theoretical and Computational Approaches in Arsenic 77 Research

Nuclear Structure and Decay Modeling of Arsenic-77

The nuclear structure and decay characteristics of ⁷⁷As are fundamental to its application in radiotherapy. Theoretical models are employed to understand these properties, which are essential for predicting its behavior and calculating dosimetry.

This compound is a neutron-rich isotope that decays via beta emission (β-) to a stable isotope of Selenium-77 (B1247304) (⁷⁷Se). osti.gov This decay process is the basis for its therapeutic efficacy. The key nuclear properties of this compound are summarized in the table below.

PropertyValue
Half-life38.79 hours
Decay Modeβ- (100%)
Maximum Beta Energy0.6832 MeV
Daughter Isotope⁷⁷Se (stable)
Spin and Parity3/2-

Theoretical models, such as the nuclear shell model and the proton-neutron quasiparticle random phase approximation (pn-QRPA), are utilized to describe the nuclear structure and decay properties of arsenic isotopes. nih.gov The shell model, for instance, provides a framework for understanding the arrangement of protons and neutrons in energy levels within the nucleus, which in turn determines the nuclide's stability and decay characteristics. While specific large-scale shell model calculations for ⁷⁷As are not extensively documented in publicly available literature, these models are generally applicable to nuclei in this mass region. mdpi.comnih.gov

The pn-QRPA model is particularly useful for calculating beta-decay properties, including half-lives, for a wide range of neutron-rich nuclei. nih.gov These calculations are computationally intensive and rely on inputs from nuclear structure models. For arsenic isotopes, the relativistic mean field (RMF) approach can be used to determine nuclear ground-state properties, such as deformation parameters, which are then used in pn-QRPA calculations to predict beta-decay characteristics. nih.gov

Computational Chemistry for Ligand Design and Complexation Prediction

For this compound to be used in targeted radiotherapy, it must be attached to a targeting molecule (e.g., an antibody or peptide) via a chelator. The chelator forms a stable coordination complex with the arsenic atom, preventing its release in vivo. Computational chemistry plays a pivotal role in the rational design of these chelators.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for studying the electronic structure and bonding in arsenic complexes. acs.orgmdpi.com DFT calculations can be used to:

Predict the stability of ⁷⁷As complexes: By calculating the binding energies of arsenic with different chelating agents, researchers can identify ligands that are likely to form highly stable complexes. acs.org

Elucidate coordination chemistry: These calculations provide insights into the preferred coordination geometry and the nature of the chemical bonds between arsenic and the ligand's donor atoms. mdpi.com

Guide ligand modification: Computational models can be used to predict how modifications to a chelator's structure will affect its affinity and selectivity for arsenic, allowing for the in silico optimization of ligand design before undertaking synthetic work.

Arsenic is known to have a high affinity for sulfhydryl (-SH) groups, and many chelators for arsenic are based on this chemistry. acs.orgmedscape.com DFT studies can quantify the strength of arsenic-thiol bonds and compare them to interactions with other potential donor groups like amines (-NH₂) and carboxylates (-COOH). mdpi.com This information is critical for designing chelators that can securely hold the ⁷⁷As atom.

Computational MethodApplication in ⁷⁷As Ligand Design
Density Functional Theory (DFT)Prediction of complex stability, elucidation of coordination geometry, guidance for ligand modification.
Ab initio methodsHigh-accuracy calculations of electronic structure and bonding for smaller model systems.

Molecular Dynamics Simulations of this compound Biomolecular Interactions

Once a potential ⁷⁷As-labeled radiopharmaceutical is designed, it is crucial to understand how it will interact with its biological target and other molecules in the body. Molecular dynamics (MD) simulations are a computational technique that can provide detailed insights into these interactions at the atomic level.

MD simulations model the movements and interactions of atoms and molecules over time, based on a force field that describes the potential energy of the system. In the context of ⁷⁷As research, MD simulations can be used to:

Study the binding of ⁷⁷As-radiopharmaceuticals to their targets: Simulations can reveal the specific interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the binding of the radiopharmaceutical to its target receptor on a cancer cell.

Assess the stability of the radiopharmaceutical in a biological environment: MD can be used to simulate the behavior of the ⁷⁷As-chelate-biomolecule conjugate in blood plasma or other physiological environments to ensure that the radionuclide remains complexed.

Investigate the transport and localization of the radiopharmaceutical: While computationally demanding, simulations can provide insights into how the radiopharmaceutical interacts with cell membranes and other biological barriers.

While specific MD simulations of ⁷⁷As-labeled compounds are not widely reported, the methodology has been extensively applied to study the interaction of arsenic compounds with proteins and other biomolecules. nih.gov These studies provide a strong foundation for the application of MD simulations in the development of novel ⁷⁷As-based radiopharmaceuticals.

Dosimetry Modeling in Preclinical Research for Targeted Radiotherapy Development

Accurate dosimetry, the calculation of the absorbed radiation dose to tumors and healthy tissues, is a critical component of developing safe and effective targeted radiotherapies. Monte Carlo simulations are the gold standard for radiotherapy dosimetry calculations. nih.govresearchgate.net

Monte Carlo methods use random sampling to simulate the transport of individual radiation particles (in the case of ⁷⁷As, beta particles) and their interactions with matter. By simulating a large number of decay events, a detailed picture of the energy deposition throughout a preclinical model (e.g., a mouse) can be constructed.

Key aspects of dosimetry modeling for ⁷⁷As in preclinical research include:

Source Definition: The simulation begins with the known biodistribution of the ⁷⁷As-radiopharmaceutical, which is typically determined from preclinical imaging studies (e.g., SPECT/CT). This provides the spatial and temporal distribution of the radiation source.

Particle Transport: The simulation then tracks the beta particles emitted from ⁷⁷As decay as they travel through and interact with the different tissues and organs of the preclinical model.

Energy Deposition: The amount of energy deposited in each tissue or organ is recorded, allowing for the calculation of the absorbed dose.

These simulations are essential for establishing the therapeutic window of a new ⁷⁷As-based radiopharmaceutical by predicting both its efficacy in treating tumors and its potential toxicity to healthy organs. Various Monte Carlo codes, such as MCNP, Geant4, and EGSnrc, are available and can be adapted for preclinical dosimetry of ⁷⁷As. nih.govnih.gov

Emerging Research Paradigms and Future Outlook for Arsenic 77 in Scientific Discovery

Challenges and Opportunities in Radionuclide Production Scale-Up

The ability to produce Arsenic-77 in sufficient quantities and with high specific activity is fundamental to its clinical and research applications. The primary production method involves the neutron irradiation of a natural germanium (Ge) target. researchgate.net This process, however, presents several challenges and opportunities for optimization and scale-up.

The most common nuclear reaction for producing ⁷⁷As is the neutron capture by ⁷⁶Ge, which forms ⁷⁷Ge. researchgate.net Germanium-77 (B1233308) then decays with a half-life of 11.3 hours into ⁷⁷As. nih.gov A significant challenge in this production route is the low thermal and electrical conductivity of germanium oxide targets, which are often used in cyclotrons. nih.gov This characteristic limits the intensity of the particle beams that can be used for irradiation, thereby constraining the production yield. nih.gov

Opportunities for enhancing production efficiency lie in optimizing irradiation parameters and developing new target technologies. Studies have shown that the activity of ⁷⁷As increases significantly with longer neutron irradiation times, with an optimal duration identified as three to four days. researchgate.net Another promising avenue is the development of a ⁷⁷Ge/⁷⁷As generator system. This would allow for the on-site elution of no-carrier-added (nca) ⁷⁷As from the longer-lived ⁷⁷Ge parent, improving availability and purity. nih.gov No-carrier-added radionuclides are highly desirable as they offer higher specific activity, meaning a greater proportion of the atoms are radioactive, which is crucial for targeted therapies.

Production Parameter Challenge/Opportunity Description
Target Material ChallengeGermanium oxide targets have poor electrical and thermal properties, limiting the use of high-intensity irradiation beams. nih.gov
Irradiation Time OpportunityIncreasing the neutron irradiation time from one to four days can significantly increase the produced activity of ⁷⁷As. researchgate.net
Radionuclide Purity OpportunityProduction of "no-carrier-added" (nca) ⁷⁷As is possible, leading to higher specific activity for improved targeting. nih.gov
Availability OpportunityDevelopment of a ⁷⁷Ge/⁷⁷As generator system could provide a continuous and readily available source of ⁷⁷As for clinical use. nih.gov

Advancements in Chelator Chemistry for Enhanced In Vivo Stability and Specificity

For this compound to be used in targeted radionuclide therapy, it must be stably attached to a targeting molecule (e.g., an antibody or peptide) that can deliver it to the site of disease. This is achieved through a bifunctional chelator (BFC), a molecule that binds tightly to the radiometal on one end and covalently attaches to the targeting biomolecule on the other. nih.govresearchgate.netmdpi.com The stability of the resulting complex is paramount to prevent the premature release of ⁷⁷As in the body, which could lead to off-target toxicity. researchgate.net

Arsenic's unique chemistry, particularly its trivalent state's high affinity for sulfur-containing ligands, has driven the development of specific chelators. Research has focused on dithiol and trithiol-based chelating agents. These molecules form stable, ring-like structures with trivalent arsenic. nih.gov For example, dihydrolipoic acid (DHLA) contains two thiol groups that form a stable bidentate complex with ⁷⁷As. nih.gov Its carboxylic acid group allows for conjugation to targeting vectors. nih.gov

Recent advancements have focused on optimizing these chelators to improve their properties. An ideal chelator should not only form a highly stable complex with ⁷⁷As but also be hydrophilic to facilitate rapid clearance of any unbound radiopharmaceutical from the body, reducing background radiation. Researchers have synthesized and evaluated improved trithiol chelates designed for greater in vivo stability and better targeting efficacy. The success of a chelator is ultimately determined by its ability to maintain the integrity of the radiopharmaceutical complex in a biological environment, ensuring the radioisotope remains attached until it reaches its target. morressier.comsemanticscholar.org

Chelator Type Key Features Significance for ⁷⁷As
Acyclic Dithiol Ligands (e.g., DHLA) Contain two sulfur-based functional groups that form a stable ring with trivalent arsenic. nih.govProvides a strong binding affinity for ⁷⁷As, forming a stable complex for in vivo applications. nih.gov
Trithiol Chelates Incorporate three thiol groups for potentially enhanced coordination and stability. Advanced versions are being developed to improve hydrophilicity and in vivo stability, crucial for effective targeting.
Bifunctional Design Possess both a metal-chelating moiety and a reactive group for conjugation to biomolecules. nih.govmdpi.comEssential for linking ⁷⁷As to targeting antibodies or peptides to create a functional radiopharmaceutical.

Integration of Nanotechnology for Targeted Delivery Systems

Nanotechnology offers a revolutionary platform for improving the delivery of therapeutic agents, including radionuclides like this compound. nih.govsciresjournals.com Nanoparticles, such as liposomes, polymersomes, and inorganic nanoparticles, can be engineered to encapsulate or carry radionuclides, enhancing their delivery to tumor sites while minimizing exposure to healthy tissues. nih.govmdpi.com

One of the primary advantages of using nanoparticles is their ability to exploit the enhanced permeability and retention (EPR) effect, where the leaky vasculature of tumors allows nanoparticles to accumulate preferentially at the tumor site. sciresjournals.com Furthermore, the surface of these nanoparticles can be functionalized with specific targeting ligands (e.g., antibodies, peptides) to actively bind to receptors overexpressed on cancer cells, a strategy known as active targeting. nih.govmdpi.com

While much of the research on arsenic-based nanomedicine has focused on the delivery of arsenic trioxide (ATO), a chemotherapeutic drug, the principles are directly applicable to ⁷⁷As. nih.govsemanticscholar.orgnih.gov A key development in this area is the use of thiolated nanoparticles. Research has demonstrated that silica (B1680970) nanoparticles with surfaces modified to contain thiol (-SH) groups exhibit a strong and specific binding affinity for trivalent arsenic. researchgate.net This allows for the stable labeling of these nanoparticles with radioarsenic isotopes like ⁷⁷As. Such systems hold great potential for creating theranostic agents, where the nanoparticle delivers a therapeutic dose of ⁷⁷As while potentially also carrying an imaging agent or a chemotherapeutic drug. researchgate.netmdpi.com

Nanotechnology Platform Delivery Mechanism Potential Application for ⁷⁷As
Liposomes/Polymersomes Encapsulate hydrophilic or hydrophobic drugs within a lipid or polymer vesicle. nih.govmdpi.comEncapsulation of ⁷⁷As-chelate complexes to protect them in circulation and improve tumor accumulation.
Thiolated Silica Nanoparticles Surface thiol groups provide high-affinity binding sites for trivalent arsenic. researchgate.netDirect and stable radiolabeling of nanoparticles with ⁷⁷As for targeted delivery and imaging. researchgate.net
Actively Targeted Nanoparticles Surface is conjugated with ligands (e.g., antibodies) that bind to specific cancer cell receptors. nih.govEnhances the specificity of ⁷⁷As delivery, increasing the therapeutic dose to the tumor while minimizing off-target effects. youtube.com

Expanding Preclinical Applications Beyond Current Paradigms

The primary preclinical and clinical paradigm for this compound is its use in targeted radionuclide therapy (TRT), often as the therapeutic component of a theranostic pair with ⁷²As. nih.gov However, the unique properties of ⁷⁷As open the door to novel applications beyond this established model.

One emerging area is the development of radiopharmaceuticals targeting specific intracellular processes. For instance, research into inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair, has shown promise. mdpi.com A radiolabeled PARP inhibitor using Bromine-77, an Auger electron emitter, has been developed to deliver highly localized radiation to the cell nucleus. mdpi.com This concept could be adapted for this compound. By conjugating ⁷⁷As to a PARP inhibitor or other small molecules that target DNA, it may be possible to enhance the cytotoxicity of the radionuclide by placing it in close proximity to the cell's genetic material.

Another potential expansion lies in treating non-cancerous diseases. Targeted radionuclide therapies are being explored for a range of conditions, including infections and inflammatory diseases. mdpi.com If molecules that selectively accumulate in areas of infection or inflammation can be identified, they could be labeled with ⁷⁷As to deliver localized therapeutic radiation. This would represent a significant shift from the current oncology-focused applications. frontiersin.orgnih.gov

Unexplored Research Frontiers for this compound in Chemical Biology and Material Science

The application of this compound has been predominantly focused on medicine, leaving its potential in other scientific fields largely unexplored. Chemical biology and material science represent two frontiers where ⁷⁷As could serve as a unique and valuable tool.

Chemical Biology: In chemical biology, radioisotopes are often used as tracers to study complex biological processes. The well-documented high affinity of trivalent arsenic for vicinal dithiol groups found in certain proteins could be exploited. nih.gov this compound could be used as a radiotracer to label and track specific proteins that contain these dithiol motifs. This would enable researchers to study protein localization, trafficking, and interaction dynamics within living cells, providing insights that are difficult to obtain with non-radioactive methods. The use of arsenic-based affinity chromatography to purify dithiol-containing proteins is an established technique; incorporating ⁷⁷As would add a quantitative and highly sensitive detection method to this process. nih.gov

Material Science: In material science, radioisotopes are used to investigate material properties, such as diffusion, degradation, and surface interactions. acs.org Arsenic is a key component in various semiconductor materials, most notably Gallium Arsenide (GaAs). By synthesizing GaAs or other arsenic-containing materials with trace amounts of ⁷⁷As, researchers could use its radioactive decay signature to study material science phenomena with high precision. For example, the diffusion of arsenic atoms within a crystal lattice at different temperatures or the rate of material degradation under various environmental conditions could be monitored. This "radioligand" approach could provide valuable data for the development of more robust and efficient electronic and photonic materials.

Scientific Field Potential Application of ⁷⁷As Scientific Insight
Chemical Biology Radiotracer for labeling dithiol-containing proteins. nih.govElucidating protein localization, trafficking, and interactions in real-time within cellular systems.
Material Science Tracer atom in arsenic-containing semiconductors (e.g., GaAs). acs.orgStudying atomic diffusion, material degradation, and surface dynamics to improve material performance.

Q & A

Q. What are the standard experimental protocols for synthesizing Arsenic-77-labeled compounds?

Methodological Answer: this compound is synthesized via neutron activation or isotopic separation, depending on the target compound. For therapeutic applications, it is often conjugated to bone-seeking agents (e.g., phosphonates) through chelation chemistry. Detailed protocols include purification via column chromatography and validation using gamma spectroscopy to confirm isotopic purity (>99%) . Product analysis guidelines recommend quantifying radiochemical yield via HPLC coupled with radiodetection and assessing stability in physiological buffers (pH 7.4, 37°C) for ≥48 hours .

Q. How is this compound characterized for purity and radiochemical stability?

Methodological Answer: Characterization involves:

  • Gamma Spectroscopy : To measure isotopic purity and detect contaminants (e.g., Arsenic-76/78) .
  • HPLC-Radiodetection : To assess radiochemical stability and binding efficiency to target molecules .
  • Mass Spectrometry : For molecular weight confirmation and impurity profiling . Stability studies require repeated sampling over time (e.g., 0, 24, 48 hours) under simulated biological conditions .

Q. What safety protocols govern the handling of this compound in laboratory settings?

Methodological Answer: Regulatory limits for this compound (e.g., annual intake limits) vary by jurisdiction (see Table 1). Labs must adhere to:

  • Shielding : Lead containers (≥5 mm thickness) for storage and transport .
  • Waste Management : Decay-in-storage protocols for short-half-life isotopes (this compound: t₁/₂ ~38.8 h) .
  • Dosimetry : Real-time monitoring with Geiger-Müller counters and personal dosimeters .

Table 1 : Regulatory Limits for this compound (Selected Data)

ParameterValueSource
Annual Airborne Concentration7 × 10⁻⁹ Bq/m³
Effluent Release Limit5 × 10³ Bq/day

Advanced Research Questions

Q. How can researchers resolve contradictions in biodistribution data for this compound across preclinical studies?

Methodological Answer: Discrepancies often arise from:

  • Variable Experimental Design : Differences in animal models (e.g., murine vs. canine) or injection routes (intravenous vs. intraperitoneal) .
  • Isotopic Interference : Contamination by Arsenic-76/78, which emit higher-energy gamma rays, skewing imaging results . Solutions include:
  • Standardizing animal protocols (e.g., using NOD/SCID mice for consistency) .
  • Applying statistical corrections (e.g., ANOVA with post-hoc Tukey tests) to account for isotopic impurities .
  • Cross-referencing with toxicological profiles to rule out confounding toxicity effects .

Q. What advanced methodologies improve the therapeutic efficacy of this compound in targeting bone tumors?

Methodological Answer: Recent approaches focus on:

  • Dual-Targeting Agents : Conjugating this compound to bisphosphonates (e.g., zoledronate) and tumor-specific antibodies (e.g., anti-RANKL) to enhance specificity .
  • Dosimetry Optimization : Using Monte Carlo simulations to model radiation dose deposition in tumor vs. healthy tissue .
  • Combination Therapies : Pairing this compound with chemotherapeutics (e.g., doxorubicin) to exploit synergistic effects. Efficacy is validated via histopathology and micro-SPECT/CT imaging .

Q. How do the decay properties of this compound compare to other therapeutic radionuclides (e.g., Lutetium-177)?

Methodological Answer: Comparative analysis (Table 2) highlights this compound’s advantages:

  • Shorter Half-Life : Reduces long-term radiation exposure risks compared to Lu-177 (t₁/₂ ~6.7 days) .
  • Gamma Emission Profile : Lower energy (239 keV) allows for precise SPECT imaging with minimal scatter . Drawbacks include limited therapeutic alpha/beta emissions, necessitating higher administered activities .

Table 2 : Decay Properties of Selected Radionuclides

IsotopeHalf-LifePrimary EmissionsTherapeutic Use Case
As-7738.8 hGamma (239 keV)Bone tumor imaging/therapy
Lu-1776.7 dBeta, GammaNeuroendocrine tumors
I-1318.02 dBeta, GammaThyroid ablation
Source:

Guidance for Data Reporting and Publication

Q. What are the best practices for reporting this compound experimental data in peer-reviewed journals?

Methodological Answer: Follow the ACS Style Guide for:

  • Data Transparency : Include raw counts from gamma spectroscopy and processed data (e.g., decay-corrected activity) in supplementary materials .
  • Statistical Reporting : Use error bars (standard deviation) in biodistribution graphs and specify statistical tests (e.g., t-test p-values) .
  • Ethical Compliance : Declare radiation safety approvals (e.g., IACUC protocol numbers) and conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.